molecular formula C18H14N6O3 B2365547 9-(3-methoxyphenyl)-8-oxo-2-pyridin-3-yl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-82-4

9-(3-methoxyphenyl)-8-oxo-2-pyridin-3-yl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2365547
CAS RN: 900010-82-4
M. Wt: 362.349
InChI Key: OTFYFHCEIKXSHH-UHFFFAOYSA-N
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Description

9-(3-methoxyphenyl)-8-oxo-2-pyridin-3-yl-8,9-dihydro-7H-purine-6-carboxamide, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). It is a potent inhibitor of HDAC1, HDAC2, and HDAC3, and has shown promising results in preclinical studies for the treatment of various cancers.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in research related to the synthesis of novel pyrimidine and purine derivatives. For instance, Al-Azmi et al. (2001) reported the high-yielding synthesis of 6-cyano-9-substituted-9H-purines, a class to which the compound belongs, demonstrating the potential for facile production of these molecules (Al‐Azmi et al., 2001).

Medicinal Chemistry

  • Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the given compound, as potent Met kinase inhibitors. These findings suggest the relevance of such structures in developing selective kinase inhibitors (Schroeder et al., 2009).

Photophysical Studies

  • Wenska et al. (2006) explored the fluorescence behavior of bioactive 9-oxo-imidazo[1,2-a]purine derivatives, closely related to the specified compound. This study highlights its potential use in photophysical applications and as a sensor in microorganized systems (Wenska et al., 2006).

Crystallography and Molecular Structure

  • The compound's structure and conformation have been a subject of interest in crystallography. Shishkina et al. (2018) examined polymorphic modifications of a closely related pyrroloquinoline derivative, showcasing the compound's utility in studying crystal packing and molecular interactions (Shishkina et al., 2018).

Antifungal Activity

  • Hanafy (2011) synthesized pyrido[2,3-d]pyrimidines, structurally akin to the given compound, and evaluated their antifungal activities. This suggests potential applications of such compounds in developing new antifungal agents (Hanafy, 2011).

Anti-Inflammatory and Analgesic Agents

  • Abu-Hashem et al. (2020) synthesized novel compounds related to the given chemical, showing significant analgesic and anti-inflammatory activities, indicating its potential in medicinal applications (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

  • Hassan et al. (2014) researched the cytotoxicity of new pyrazole and pyrazolopyrimidine derivatives, related to the compound of interest, against Ehrlich Ascites Carcinoma cells, suggesting its possible use in cancer research (Hassan et al., 2014).

properties

IUPAC Name

9-(3-methoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c1-27-12-6-2-5-11(8-12)24-17-14(22-18(24)26)13(15(19)25)21-16(23-17)10-4-3-7-20-9-10/h2-9H,1H3,(H2,19,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFYFHCEIKXSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

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